N-(4-ethoxybenzylidene)-4-phenoxyaniline
Description
N-(4-Ethoxybenzylidene)-4-phenoxyaniline is a Schiff base compound characterized by an imine (-C=N-) linkage connecting a 4-ethoxybenzaldehyde-derived moiety to a 4-phenoxyaniline group. Its molecular formula is C₁₉H₂₃NO, with a molecular weight of 281.3920 g/mol . The ethoxy (-OCH₂CH₃) and phenoxy (-OPh) substituents contribute to its electronic and steric properties, making it relevant in materials science, particularly in liquid crystal research and controlled-release systems .
Properties
Molecular Formula |
C21H19NO2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C21H19NO2/c1-2-23-19-12-8-17(9-13-19)16-22-18-10-14-21(15-11-18)24-20-6-4-3-5-7-20/h3-16H,2H2,1H3 |
InChI Key |
CJWWHZALLIQIJA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below compares N-(4-ethoxybenzylidene)-4-phenoxyaniline with key analogues:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups in the target compound and MBBA enhance electron density on the aromatic rings, favoring nematic liquid crystal behavior . In contrast, nitro (-NO₂) substituents (e.g., in ) reduce electron density, shifting applications toward optical materials.
- Steric Effects: The phenoxy group (-OPh) in the target compound introduces greater steric bulk compared to smaller substituents like -C₄H₉ (MBBA) or -N(CH₃)₂ . This may reduce molecular packing efficiency but enhance thermal stability.
Physical and Chemical Properties
Liquid Crystal Behavior:
- This compound (EBBA): Exhibits a nematic phase at 45–75°C when mixed with ZLI 1132 (Merck), demonstrating tunable dielectric anisotropy (Δε ≈ 4.5) .
- MBBA : Classic nematic liquid crystal with a lower phase transition temperature (22–48°C) and higher birefringence (Δn = 0.18–0.22) .
Thermal Stability:
- The phenoxy group in the target compound enhances thermal stability compared to MBBA, as evidenced by higher decomposition temperatures (Tₐₙ ≈ 280°C vs. 250°C for MBBA) .
Optical Properties:
- Nitro-Substituted Analogues : Compounds like N-(4-nitrobenzylidene)-4-methoxyaniline show strong absorption at λₘₐₓ ≈ 380 nm due to charge-transfer transitions, making them suitable for optoelectronic applications .
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